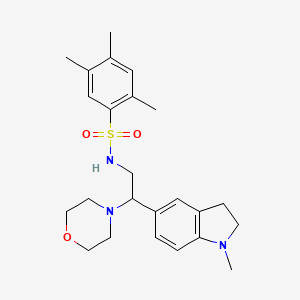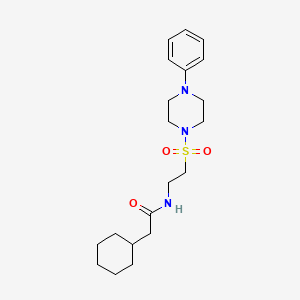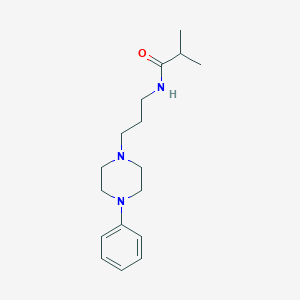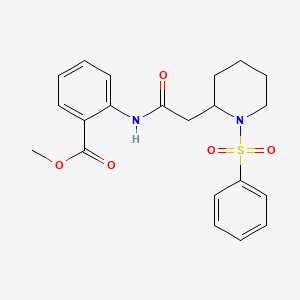![molecular formula C23H23NO5 B2474005 Diethyl 1,3-dimethyl-6-oxo-2-phenyl-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate CAS No. 133594-57-7](/img/structure/B2474005.png)
Diethyl 1,3-dimethyl-6-oxo-2-phenyl-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 1,3-dimethyl-6-oxo-2-phenyl-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate is a chemical compound with the molecular formula C23H23NO5. It is often used as a building block in organic synthesis for the preparation of various biologically active compounds . This compound belongs to the dihydropyridine class and has potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of this compound involves a multistep synthetic route. Newly synthesized intermediates and the title compound are established through spectral and elemental analyses .Scientific Research Applications
Syntheses and Reactions of Heterocyclic Compounds
- Research has explored the synthesis and reactions of related heterocyclic compounds, focusing on pyrrolopyrimidinones and pyrrolopyrimidine carboxylates. These studies have shed light on the methods for creating complex molecular structures with potential applications in medicinal chemistry and materials science (Abe, 1987).
Catalysis and Cycloaddition Reactions
- The compound has been implicated in studies involving catalyzed cycloaddition reactions, forming dihydropyridine and phthalazine derivatives. These reactions are significant for constructing complex molecules with high yields and selectivity, which is crucial for pharmaceutical synthesis and organic materials research (Liu et al., 2016).
Molecular Characterization and Theoretical Studies
- Detailed molecular characterization and theoretical studies on similar pyrrole derivatives have been conducted. These studies offer insights into the molecular geometry, vibrational modes, and electronic properties, contributing to the understanding of their chemical behavior and potential as non-linear optical materials (Singh, Rawat, & Sahu, 2014).
Oxidation Reactions and Synthetic Applications
- Investigations into the oxidation reactions of related pyrrole dicarboxylates have been performed. These studies highlight the synthetic utility of these compounds in generating a variety of oxidized products, which are important intermediates for further chemical transformations (Campaigne & Shutske, 1974).
Non-Linear Optical (NLO) Materials
- Some research has focused on the synthesis and characterization of pyrrole derivatives showing potential as non-linear optical materials. These findings are pivotal for the development of new materials for optical technologies, such as telecommunications and information processing (Singh et al., 2013).
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Given its dihydropyridine structure, it may interact with receptors, enzymes, or other cellular components. Molecular docking studies could provide insights into its binding modes and potential therapeutic targets .
Physical and Chemical Properties Analysis
Safety and Hazards
Future Directions
Research on the biological activities, pharmacological potential, and optimization of derivatives based on the dihydropyridine scaffold could lead to the development of novel therapeutic agents. Further investigations into its anti-inflammatory, analgesic, and other pharmacological properties are warranted .
properties
IUPAC Name |
diethyl 1,3-dimethyl-6-oxo-2-phenylcyclohepta[c]pyrrole-5,7-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5/c1-5-28-22(26)19-12-17-14(3)24(16-10-8-7-9-11-16)15(4)18(17)13-20(21(19)25)23(27)29-6-2/h7-13H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFKFRDFDCMCRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N(C(=C2C=C(C1=O)C(=O)OCC)C)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 1,3-dimethyl-6-oxo-2-phenyl-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Methoxyphenyl)carbamoyl]piperidine-1-sulfonyl fluoride](/img/structure/B2473922.png)


![4-benzyl-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2473926.png)
![2-(3-((5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2473927.png)
![N-(3-methoxyphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2473928.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2473931.png)
![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B2473932.png)

![N-[3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]prop-2-enamide](/img/structure/B2473937.png)

![N-(3-(1H-imidazol-1-yl)propyl)-2,3-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2473941.png)
